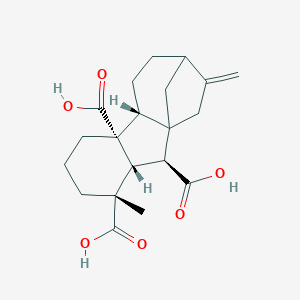

Gibberellin A(24)

Description

Gibberellin A24 is a natural product found in Fusarium fujikuroi, Dioscorea oppositifolia, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

19427-32-8 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |

InChI Key |

QQRSSHFHXYSOMF-CXXOJBQZSA-N |

SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O |

Canonical SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O |

Synonyms |

GA24 cpd gibberellin A(24) gibberellin A24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of Gibberellin A(24)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A24 (GA24) represents a pivotal, yet often overlooked, intermediate in the complex metabolic tapestry of gibberellin (GA) biosynthesis. Though not a terminal bioactive hormone, its discovery and characterization were crucial milestones that illuminated the stepwise enzymatic oxidation and carbon loss mechanisms that convert C20-GAs into the biologically active C19-GAs. This guide provides a comprehensive technical overview of the history, discovery, and scientific elucidation of GA24. It delves into the foundational experimental methodologies that led to its isolation from the fungus Gibberella fujikuroi, the spectroscopic techniques that defined its unique aldehydic structure, and the bioassays that first hinted at its metabolic role. Furthermore, this document details its precise position within the GA biosynthetic pathway, modern analytical workflows for its detection, and the significance of its chemical synthesis in advancing plant science. This guide is structured to provide not just a historical account, but a causal explanation of the scientific inquiry that defined our understanding of this key metabolic intermediate.

Part 1: A Legacy of "Foolish Seedlings" - The Genesis of Gibberellin Research

The story of all gibberellins begins not in a pristine laboratory, but in the rice paddies of 19th-century Japan. Farmers observed a peculiar condition in their rice plants, known as "bakanae" or "foolish seedling" disease, which caused plants to grow abnormally tall and spindly, only to become sterile and produce no grain.[1][2] It was not until 1926 that Japanese scientist Eiichi Kurosawa correctly identified the causative agent as a secretion from the fungus Gibberella fujikuroi (now reclassified as Fusarium fujikuroi).[2][3] He demonstrated that sterile filtrates from the fungal culture could reproduce the disease symptoms in healthy rice seedlings, proving that a chemical substance was responsible for the dramatic growth promotion.[4][5]

This seminal discovery triggered a global research effort. In 1935, Teijiro Yabuta successfully isolated and crystallized the active substance, naming it "gibberellin".[2][5] However, it would take decades of painstaking chemical work to unravel that "gibberellin" was not a single compound, but a vast family of related diterpenoid acids.[1] The first to be structurally characterized was gibberellic acid (GA3).[2] This initial work set the stage for a period of intense discovery, where researchers sought to isolate and identify the myriad of gibberellins produced by the fungus, leading directly to the discovery of GA24.

Part 2: The Isolation and Structural Elucidation of a Novel Aldehyde

By the late 1960s, the scientific community had identified over two dozen gibberellins, designated GA1 through GAn in order of discovery.[6] The primary source for many of these early discoveries remained the culture broth of G. fujikuroi, which produces a complex cocktail of these compounds. The central challenge for researchers was the separation of these structurally similar molecules from a complex biological matrix.

In 1971, D.M. Harrison and J. MacMillan at the University of Bristol reported the isolation of two new C20-gibberellins from the fungus: Gibberellin A24 and Gibberellin A25.[7][8] Their work is a classic example of the systematic approach required for natural product chemistry.

Causality in Experimental Design: From Fungal Broth to Pure Crystal

The choice to continue investigating G. fujikuroi was logical; it was known to be a rich source of GAs, including biosynthetic intermediates. The experimental workflow was designed to systematically fractionate the crude extract based on the known chemical properties of gibberellins—namely, their acidic nature.

The initial separation relied on liquid-liquid extraction. The acidic nature of the gibberellin's carboxylic acid group allows it to be selectively extracted from an organic solvent (like ethyl acetate) into an aqueous basic solution (like sodium bicarbonate) and then back into an organic solvent upon re-acidification. This process served as a robust, self-validating initial cleanup, as only acidic compounds would successfully traverse these phase changes, effectively removing neutral and basic contaminants. Subsequent steps involved partition chromatography and preparative thin-layer chromatography (TLC), techniques that separate molecules based on polarity, to resolve the highly complex mixture of individual GAs.

Protocol 1: Generalized Workflow for Gibberellin Isolation from Fungal Culture

-

Step 1: Fungal Culture and Extraction.

-

Inoculate a suitable liquid medium with Gibberella fujikuroi and incubate for several days to allow for GA production.

-

Remove the fungal mycelium by filtration.

-

Acidify the culture filtrate to approximately pH 2.5-3.0 with a strong acid (e.g., HCl).

-

Perform exhaustive liquid-liquid extraction of the acidified filtrate with an organic solvent such as ethyl acetate. Combine the organic phases.

-

-

Step 2: Acidic Fractionation.

-

Extract the combined ethyl acetate phase with a saturated aqueous solution of sodium bicarbonate. The acidic GAs will move to the aqueous phase.

-

Discard the ethyl acetate phase (containing neutral compounds).

-

Carefully re-acidify the aqueous bicarbonate phase to pH 2.5-3.0.

-

Re-extract the GAs back into a fresh volume of ethyl acetate. Dry the organic phase with anhydrous sodium sulfate and concentrate it in vacuo. This yields a crude acidic extract.

-

-

Step 3: Chromatographic Separation.

-

Subject the crude extract to column chromatography (e.g., using silica gel or celite) with a solvent gradient of increasing polarity to achieve initial fractionation.

-

Analyze fractions using analytical TLC and pool fractions containing compounds of similar polarity.

-

Perform preparative TLC on the pooled fractions to isolate individual compounds. Scrape the bands corresponding to the compounds of interest and elute the compound from the silica with a polar solvent (e.g., acetone or methanol).

-

-

Step 4: Crystallization and Characterization.

-

Attempt to crystallize the purified compounds from a suitable solvent system to obtain high-purity material for structural analysis.

-

Subject the pure compounds to spectroscopic analysis.

-

Defining the Structure: The Power of Spectroscopy

The structure of GA24 was determined using the primary analytical tools of the era: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7] The key finding was that GA24 was the first fungal gibberellin discovered to possess an aldehydic function.[7] Spectroscopic data revealed that in solution, GA24 exists in an equilibrium between its free aldehyde form and a lactol (hemiacetal) form.[7][9] This structural feature was a critical clue to its role as a biosynthetic intermediate, positioned just before the loss of the C-20 carbon.

Part 3: GA24's Place in the Biosynthetic Pathway

The discovery of GA24's aldehyde structure was pivotal. It strongly suggested it was an intermediate in the oxidative pathway leading from C20-GAs (which have 20 carbon atoms) to the highly active C19-GAs (which have 19 carbon atoms and a characteristic γ-lactone ring).[10] Subsequent research using cell-free systems from pumpkin (Cucurbita maxima) endosperm and radiolabeled substrates confirmed this hypothesis.[11]

GA24 is now firmly established as a key metabolite in the main gibberellin biosynthetic pathway.[12] It is formed from its precursor, GA15, via oxidation. GA24 is then further oxidized by the enzyme GA 20-oxidase (GA20ox), a 2-oxoglutarate–dependent dioxygenase, which catalyzes the stepwise oxidation and ultimate removal of the C-20 carbon to form the first C19-GA in the pathway, GA9.[12][13]

Caption: Simplified non-13-hydroxylation GA biosynthesis pathway highlighting GA24.

Part 4: Assessing the Biological Role through Bioassays

With a novel gibberellin isolated, the immediate next question is: what does it do? To assess the biological activity of GA24, researchers turned to a suite of standardized plant bioassays. Each bioassay uses a specific plant or tissue that exhibits a quantifiable growth response to gibberellins, often using dwarf mutants that are deficient in their own GA production.

The results for GA24 were particularly informative. It showed relatively high activity in some assays, like the cucumber hypocotyl and dwarf rice bioassays, but was largely inactive in others, such as the dwarf pea and d-1 dwarf maize assays.[9][14][15]

Causality of Differential Activity

This pattern of activity provided strong evidence for GA24's role as a precursor.

-

High Activity: Plant systems where GA24 was highly active (e.g., cucumber) were presumed to possess the necessary enzymes (specifically, GA20ox and GA3ox) to efficiently convert the exogenously applied GA24 into a bioactive form like GA4.

-

Low/No Activity: Systems where GA24 was inactive likely lacked the ability to metabolize it further, or did so very inefficiently.

This differential activity became a powerful diagnostic tool, allowing researchers to probe the metabolic capabilities of different plant species and tissues.

| Bioassay System | Relative Activity of GA24 | Reference |

| Cucumber Hypocotyl | High | [9][14] |

| Dwarf Rice (Oryza sativa) | High | [9][15] |

| d-2 Dwarf Maize (Zea mays) | High | [9] |

| d-3 Dwarf Maize (Zea mays) | High | [9] |

| Oat Mesocotyl | High | [14] |

| Oat 1st Leaf | High | [14] |

| d-5 Dwarf Maize (Zea mays) | Moderate | [9] |

| Dwarf Pea (Pisum sativum) | Inactive | [9] |

| Lettuce Hypocotyl | Inactive | [9] |

| Barley Half-Seed | Inactive | [9] |

| d-1 Dwarf Maize (Zea mays) | Inactive | [9] |

Part 5: Modern Validation - Analytical and Synthetic Approaches

While the foundational work was done with classic techniques, modern methods have solidified our understanding of GA24 and its role.

Modern Analytical Workflow

Today, the presence and quantity of GA24 and other gibberellins in plant tissues are not inferred from bioassays but are measured directly with incredible precision. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] This method provides a self-validating system for identification and quantification. A compound is validated by matching both its chromatographic retention time and its specific mass fragmentation pattern (the transition of a parent ion to one or more daughter ions) to that of an authentic, isotopically-labeled internal standard.

Caption: Modern workflow for endogenous gibberellin analysis.

Protocol 2: Generalized Workflow for Endogenous GA Quantification by LC-MS/MS

-

Step 1: Sample Preparation and Extraction.

-

Flash-freeze plant tissue in liquid nitrogen to halt metabolic activity.

-

Lyophilize (freeze-dry) the tissue and record the dry weight.

-

Grind the tissue to a fine powder.

-

To a known mass of powdered tissue, add a pre-determined amount of an isotopically-labeled GA internal standard cocktail (including labeled GA24).

-

Extract the tissue with a buffered 80% methanol solution at 4°C.

-

-

Step 2: Sample Cleanup using Solid-Phase Extraction (SPE).

-

Pass the crude extract through a C18 reverse-phase SPE cartridge to bind the GAs and remove highly polar impurities.

-

Wash the cartridge with a low-percentage organic solvent to remove moderately polar impurities.

-

Elute the GAs from the cartridge with a high-percentage organic solvent (e.g., acetonitrile or methanol).

-

Dry the eluate completely and reconstitute in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

-

-

Step 3: LC-MS/MS Analysis.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.

-

Separate the GAs using a solvent gradient (e.g., water and acetonitrile with formic acid).

-

Monitor the specific parent-to-daughter ion transitions for each endogenous GA and its corresponding internal standard using Multiple Reaction Monitoring (MRM).

-

-

Step 4: Data Analysis.

-

Identify endogenous GAs by comparing their retention time and ion transitions to the co-eluting internal standards.

-

Quantify the amount of each endogenous GA by calculating the peak area ratio relative to its known internal standard concentration.

-

The Role of Chemical Synthesis

A significant challenge in studying rare metabolites is obtaining sufficient quantities for biological testing and as analytical standards. In 2018, the first practical, gram-scale chemical synthesis of GA24 (and its precursor GA15) from commercially available GA3 was reported.[10][18] This achievement was critical, as it provided the broader research community with access to high-purity GA24, enabling more detailed biological studies and the development of the robust analytical methods described above. The synthesis served as the ultimate confirmation of the structure proposed decades earlier.

Conclusion

The discovery of Gibberellin A24 is a compelling chapter in the history of plant hormone research. It exemplifies a classic scientific narrative: an unknown substance is isolated from a biological source, its novel structure is painstakingly determined, and its biological activity is systematically tested, revealing its function not as a primary actor, but as a critical link in a larger metabolic chain. From the initial observations in Japanese rice fields to its modern chemical synthesis and high-precision analytical detection, the story of GA24 underscores the importance of understanding biosynthetic pathways at a molecular level. It serves as a testament to the synergy of natural product chemistry, plant physiology, and analytical science in building the foundational knowledge upon which modern agricultural and biotechnological advancements are built.

References

-

Hedden, P. (2020). The Current Status of Gibberellin Research. Journal of Experimental Botany, 71(20), 6159-6162. [Link]

-

Wikipedia. (2023). Gibberellin. Wikimedia Foundation. [Link]

-

Hauvermale, A. L., et al. (2012). Gibberellin signaling: a theme and variations on DELLA repression. Plant Physiology, 160(1), 83-92. [Link]

-

Olszewski, N., et al. (2002). Gibberellin signaling: biosynthesis, catabolism, and response pathways. The Plant Cell, 14(suppl_1), S61-S80. [Link]

-

Davière, J. M., & Achard, P. (2013). Gibberellin signaling in plants. Development, 140(6), 1147-1151. [Link]

-

Chen, L., et al. (2020). Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops. Plant and Cell Physiology, 61(11), 1830-1841. [Link]

-

Lü, G., et al. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science, 11, 669. [Link]

-

Yamaguchi, S. (2008). Gibberellin metabolism and its regulation. Annual Review of Plant Biology, 59, 225-251. [Link]

-

Pan, X., et al. (2010). An improved method for the analysis of GAs in plant tissues. Journal of Plant Growth Regulation, 29(2), 149-157. [Link]

-

Hedden, P. (2005). Gibberellin Metabolism and Signaling. Vitamins and Hormones, 72, 289-328. [Link]

-

ResearchGate. (n.d.). Gibberellin metabolism and signaling pathway in plants. ResearchGate. [Link]

-

Harrison, D. M., & MacMillan, J. (1971). Two new gibberellins, A24 and A25, from Gibberella fujikuroi; their isolation, structure, and correlation with gibberellins A13 and A15. Journal of the Chemical Society C: Organic, 631-636. [Link]

-

Miyamoto, K., et al. (2018). Syntheses of Gibberellins A15 and A24, the Key Metabolites in Gibberellin Biosynthesis. The Journal of Organic Chemistry, 83(12), 6566-6572. [Link]

-

Šimura, J., et al. (2018). Progress and Development of Analytical Methods for Gibberellins. Phytochemistry Reviews, 17(6), 1279-1299. [Link]

-

Liu, H., et al. (2013). Determination of gibberellins using HPLC coupled with fluorescence detection. Analytical Methods, 5(16), 4153-4158. [Link]

-

Hedden, P. (2016). A Century of Gibberellin Research. Journal of Plant Growth Regulation, 35(4), 862-874. [Link]

-

Hoad, G. V. (1969). Activity of gibberellins A24 and A25 in five bioassay systems. Planta, 87(1-2), 164-169. [Link]

-

National Center for Biotechnology Information. (n.d.). Gibberellin A24. PubChem. [Link]

-

García-Pineda, E., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5, 2235-2242. [Link]

-

Biology Discussion. (n.d.). Gibberellins: History, Bioassay, Functions and Uses. Biology Discussion. [Link]

-

D'Amato, R., et al. (2023). Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1. ACS Omega, 8(2), 2269-2278. [Link]

-

Sritong, C., et al. (n.d.). Determination of Gibberellin (GA3) in Liquid biofertilizers. Thailand Institute of Scientific and Technological Research. [Link]

-

Crozier, A., et al. (1969). Activity of gibberellin A24 in 10 plant bioassays. Canadian Journal of Botany, 47(5), 815-820. [Link]

-

ResearchGate. (n.d.). A Century of Gibberellin Research. ResearchGate. [Link]

-

GCW Gandhi Nagar Jammu. (n.d.). Unit 5.1 Gibberellins: Discovery, Biosynthesis and Physiological role. GCW Gandhi Nagar Jammu. [Link]

-

ResearchGate. (n.d.). Syntheses of Gibberellins A15 and A24, the Key Metabolites in Gibberellin Biosynthesis. ResearchGate. [Link]

-

Tudzynski, B., et al. (2003). Isolation and Characterization of the Gibberellin Biosynthetic Gene Cluster in Sphaceloma manihoticola. Applied and Environmental Microbiology, 69(9), 5534-5542. [Link]

-

Agrobase-Logigram. (n.d.). Gibberellin A24. Plant-Hormones.info. [Link]

-

Gupta, R., & Chakrabarty, S. K. (2013). Interactions of Gibberellins with Phytohormones and Their Role in Stress Responses. International Journal of Molecular Sciences, 14(12), 24637-24657. [Link]

-

Sun, T. P. (2024). Highlights in gibberellin research: A tale of the dwarf and the slender. Plant Physiology, 194(1), 10-24. [Link]

-

Quick Chemistry Basics. (2021). Discovery of Gibberellins. YouTube. [Link]

-

ResearchGate. (n.d.). Gibberellin Metabolism and Signaling. ResearchGate. [Link]

-

Miyamoto, K., et al. (2018). Syntheses of Gibberellins A15 and A24, the Key Metabolites in Gibberellin Biosynthesis. The Journal of Organic Chemistry, 83(12), 6566-6572. [Link]

-

Pharis, R. P., et al. (1969). Activity of gibberellin A24 in 10 plant bioassays. Canadian Journal of Botany, 47(5), 815-820. [Link]

-

Plant Growth Regulators. (2024). An Advanced Guide On The Role Of Plant Growth Regulators. Plant Growth Regulators. [Link]

-

Graebe, J. E., et al. (1974). Biosynthesis of gibberellins A12, A15, A24, A36, and A37 by a cell-free system from Cucurbita maxima. Phytochemistry, 13(8), 1433-1440. [Link]

-

Li, G., et al. (2023). The Roles of Gibberellins in Regulating Leaf Development. Plants, 12(6), 1243. [Link]

-

Li, G., et al. (2023). The Roles of Gibberellins in Regulating Leaf Development. Plants (Basel), 12(6), 1243. [Link]

-

ResearchGate. (n.d.). Plant Development and Crop Yield: The Role of Gibberellins. ResearchGate. [Link]

Sources

- 1. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. plantcelltechnology.com [plantcelltechnology.com]

- 6. Gibberellin - Wikipedia [en.wikipedia.org]

- 7. Two new gibberellins, A24 and A25, from Gibberella fujikuroi; their isolation, structure, and correlation with gibberellins A13 and A15 - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Gibberellin A24 [agrikaido.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Syntheses of Gibberellins A15 and A24, the Key Metabolites in Gibberellin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of gibberellins A12, A15, A24, A36, and A37 by a cell-free system from Cucurbita maxima | Semantic Scholar [semanticscholar.org]

- 12. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gibberellin Metabolism in Flowering Plants: An Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity of gibberellins A24 and A 25 in five bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Gibberellin A24 (GA24) Biosynthetic Pathway in Arabidopsis thaliana

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that are critical regulators of plant growth and development, influencing processes from seed germination to flowering and fruit set.[1] In Arabidopsis thaliana, the biosynthesis of the primary active GA, Gibberellin A₄ (GA₄), proceeds through a well-defined metabolic cascade in which Gibberellin A₂₄ (GA₂₄) serves as a pivotal intermediate. Understanding this pathway is not merely an academic exercise; it provides a foundational framework for the targeted manipulation of plant stature, developmental timing, and yield—objectives of profound interest in agriculture and biotechnology. This guide offers a detailed exploration of the GA₂₄ biosynthetic pathway, focusing on the core enzymatic steps, the genetic architecture, regulatory feedback loops, and the state-of-the-art methodologies employed for its investigation.

The Architectural Framework of Gibberellin Biosynthesis

The production of bioactive GAs in Arabidopsis is a spatially and biochemically compartmentalized process, conventionally divided into three stages.[1][2]

-

Stage 1 (Plastid): The pathway initiates in the plastid with the cyclization of geranylgeranyl diphosphate (GGDP) to ent-kaurene. This is a two-step reaction catalyzed by ent-copalyl diphosphate synthase (CPS), encoded by the GA1 gene, and ent-kaurene synthase (KS), encoded by GA2.[1][3][4]

-

Stage 2 (Endoplasmic Reticulum): ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes sequential oxidation by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO), encoded by GA3, and ent-kaurenoic acid oxidase (KAO), to yield GA₁₂.[2][3][5] GA₁₂ is the first C₂₀-gibberellin and the universal precursor for all other GAs in the pathway.

-

Stage 3 (Cytosol): The final and most heavily regulated stage occurs in the cytosol. Here, GA₁₂ is converted into various bioactive GAs through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs). It is within this stage that the GA₂₄ biosynthetic pathway resides.[6]

The Core Pathway: From GA₁₂ to Bioactive GA₄ via GA₂₄

In Arabidopsis, the dominant route for bioactive GA production in vegetative tissues is the non-13-hydroxylation pathway, which converts GA₁₂ into GA₄.[7][8] This sequence is primarily orchestrated by two key enzyme families: GA 20-oxidases and GA 3-oxidases.

The Role of GA 20-oxidases (GA20ox): The GA₂₄ Synthesis Engine

The conversion of GA₁₂ to GA₉ is a multi-step process catalyzed by the multifunctional GA 20-oxidase (GA20ox) enzymes.[1][2] These enzymes sequentially oxidize carbon-20 (C-20) of the GA skeleton, leading to its eventual elimination. GA₂₄ is the aldehyde intermediate in this three-step reaction sequence.[9][10]

Reaction Sequence: GA₁₂ → GA₁₅ (alcohol) → GA₂₄ (aldehyde) → GA₉ (C₁₉-GA)[9][10]

Arabidopsis possesses a family of five GA20ox genes, exhibiting both redundancy and specific developmental roles.[4][11][12]

| Gene Locus | Encoded Enzyme | Primary Function & Significance |

| AtGA20ox1 (GA5) | GA 20-oxidase 1 | Dominant paralog for stem elongation and floral transition.[11][12] Expression is highly regulated by photoperiod.[13] |

| AtGA20ox2 | GA 20-oxidase 2 | Acts redundantly with GA20ox1 and GA20ox3 in most developmental stages.[5][11][12] |

| AtGA20ox3 | GA 20-oxidase 3 | Functions largely redundantly with GA20ox1 and -2. The ga20ox1/2/3 triple mutant is severely dwarfed and nearly sterile.[11][12] |

| AtGA20ox4 | GA 20-oxidase 4 | Exhibits full in vitro activity but plays a very minor role in overall development.[11][12] |

| AtGA20ox5 | GA 20-oxidase 5 | Catalyzes only the first two steps of the sequence (GA₁₂ → GA₂₄) and does not efficiently produce GA₉.[5][11][12] |

The functional dominance of GA20ox1, -2, and -3 underscores their collective importance as the primary drivers for the synthesis of GA₉, the immediate precursor to bioactive GA₄.[11][12]

Caption: The core GA₂₄ biosynthetic pathway in the Arabidopsis cytosol.

The Final Activation Step: GA 3-oxidases (GA3ox)

The conversion of the precursor GA₉ to the biologically active GA₄ is catalyzed by GA 3-oxidase (GA3ox), which performs a critical 3β-hydroxylation.[6][14] This single enzymatic step confers biological activity to the molecule. Arabidopsis has four GA3ox genes, with AtGA3ox1 (also known as the GA4 locus) and AtGA3ox2 being the primary contributors to bioactive GA synthesis during vegetative growth.[8][14]

Regulatory Circuits: Maintaining Homeostasis

The level of bioactive GA is exquisitely controlled through a sophisticated network of regulatory feedback and hormonal crosstalk, ensuring that GA concentrations are appropriate for specific developmental stages and environmental conditions.

-

Negative Feedback Regulation: This is a cornerstone of GA homeostasis. High levels of bioactive GA₄ repress the transcription of key biosynthetic genes, most notably GA20ox1 (GA5) and GA3ox1 (GA4).[1][7][15][16][17] This feedback loop prevents the excessive accumulation of active GAs.

-

Hormonal Crosstalk: The GA pathway does not operate in isolation. Auxin, another critical plant hormone, has been shown to directly up-regulate the expression of several GA20ox genes.[17][18][19] This interaction provides a mechanism for coordinating growth responses governed by both hormones.

-

Environmental Control: Light is a major regulator. The transition from short days to long days strongly induces the expression of AtGA20ox1 (GA5), leading to increased GA levels that promote stem elongation (bolting).[13] Low temperatures (stratification) can also enhance the expression of AtGA3ox1 to break seed dormancy and promote germination.[20]

Methodologies for Pathway Elucidation and Analysis

Investigating the GA₂₄ pathway requires a multi-faceted approach combining genetics, molecular biology, and analytical chemistry.

Genetic Analysis

The use of mutants has been fundamental to dissecting the pathway. GA-deficient dwarf mutants like ga1, ga4, and ga5 were instrumental in identifying the corresponding genes.[3][21] More recently, systematic reverse genetics, such as the creation of the ga20ox1/ga20ox2/ga20ox3 triple mutant, has been essential to overcome genetic redundancy and reveal the profound developmental consequences of blocking the pathway.[11][12]

Gene Expression Analysis

This technique is the standard for quantifying the transcript abundance of pathway genes (e.g., AtGA20ox1) in response to genetic, hormonal, or environmental perturbations.

-

Tissue Harvest & RNA Extraction: Harvest Arabidopsis tissue (e.g., rosette leaves, stems) and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Include a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

-

Primer Design & Validation: Design gene-specific primers for target genes (AtGA20ox1, AtGA3ox1, etc.) and a stable reference gene (e.g., ACTIN2, UBQ10). Validate primer efficiency through a standard curve analysis.

-

qRT-PCR Reaction: Prepare the reaction mix containing cDNA template, primers, and a SYBR Green-based master mix. Run the reaction on a real-time PCR cycler.

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Caption: Standard experimental workflow for qRT-PCR analysis.

Metabolite Quantification

Directly measuring the concentration of GA₂₄ and other pathway intermediates is crucial for a complete understanding. The gold-standard techniques are mass spectrometry-based.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying multiple GAs simultaneously.[22][23][24]

-

Sample Preparation: Lyophilize (freeze-dry) 50-100 mg of plant tissue. Grind to a fine powder.

-

Extraction: Extract the powdered tissue with a cold 80% methanol solution containing a cocktail of deuterated internal standards (e.g., [²H₂]GA₂₄, [²H₂]GA₉, [²H₂]GA₄).[25] The internal standards are essential for accurate quantification, correcting for losses during sample preparation.

-

Purification (Solid-Phase Extraction - SPE): To remove interfering compounds, pass the extract through a C18 SPE cartridge.[22] Elute the GAs with a higher concentration of methanol.

-

LC Separation: Inject the purified sample onto a reverse-phase C18 column in an HPLC or UPLC system. Separate the different GAs using a gradient of acidified water and acetonitrile.[22]

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in negative electrospray ionization (ESI-) mode.[22] Use Multiple Reaction Monitoring (MRM) for quantification, where specific precursor-to-product ion transitions are monitored for each GA and its corresponding internal standard.

-

Quantification: Construct a calibration curve using authentic standards. Calculate the endogenous GA concentration by comparing the peak area ratio of the endogenous GA to its deuterated internal standard against the calibration curve.

Caption: Workflow for absolute quantification of gibberellins via LC-MS/MS.

Typical levels of the major active GAs in wild-type Arabidopsis vegetative tissue are in the low ng/g dry weight range (e.g., GA₄: ~1.5-3.4 ng/g).[25]

Conclusion and Future Directions

The biosynthetic pathway leading to and from GA₂₄ in Arabidopsis thaliana is a highly regulated and critically important metabolic sequence. It is defined by the multifunctional GA 20-oxidases, activated by GA 3-oxidases, and fine-tuned by intricate feedback loops and hormonal signals. The methodologies outlined herein—from genetic dissection to sensitive metabolite profiling—provide the necessary toolkit for researchers to further probe this pathway. Future research will likely focus on the cell-type-specific regulation of these genes, the protein-protein interactions that may channel intermediates, and the development of novel chemical inhibitors or activators for precise control of plant growth in agricultural and pharmaceutical contexts.

References

- Xu, Y. L., Li, L., Gage, D. A., & Zeevaart, J. A. (1999). Feedback regulation of GA5 expression and metabolic engineering of gibberellin levels in Arabidopsis. PubMed.

- Xu, Y. L., Li, L., Gage, D. A., & Zeevaart, J. A. (1999). Feedback Regulation of GA5 Expression and Metabolic Engineering of Gibberellin Levels in Arabidopsis. The Plant Cell, 11(5), 927-936.

- Mitchum, M. G., Yamaguchi, S., Hanada, A., Kuwahara, A., Yoshioka, Y., & Kamiya, Y. (2006). Distinct and overlapping roles of two gibberellin 3-oxidases in Arabidopsis development. PubMed.

- Plackett, A. R., Powers, S. J., Fernandez-Garcia, N., Urbanova, T., Takebayashi, Y., Seo, M., Jikumaru, Y., Benlloch, R., Nilsson, O., Ruiz-Rivero, O., Phillips, A. L., Wilson, Z. A., Thomas, S. G., & Hedden, P. (2012). Analysis of the developmental roles of the Arabidopsis gibberellin 20-oxidases demonstrates that GA20ox1, -2, and -3 are the dominant paralogs. PubMed.

- Chen, M. L., Han, Y. Q., Liu, J., & Wang, J. H. (2012). [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry]. PubMed.

- UniProt Consortium. (n.d.). GA20OX1 - Gibberellin 20 oxidase 1 - Arabidopsis thaliana (Mouse-ear cress). UniProt.

- Chen, Y., Li, Y., Wang, Y., Zhang, J., Lv, D., Xie, W., & Chen, L. (2019). Quantification of near-attomole gibberellins in floral organs dissected from a single Arabidopsis thaliana flower. PubMed.

- Hedden, P., & Kamiya, Y. (1997). Gibberellin Biosynthesis: Enzymes, Genes and Their Regulation.

- Xu, Y. L., Li, L., Gage, D. A., & Zeevaart, J. A. (1999). Feedback Regulation of GA5 Expression and Metabolic Engineering of Gibberellin Levels in Arabidopsis. The Plant Cell | Oxford Academic.

- Xu, Y. L., Li, L., Gage, D. A., & Zeevaart, J. A. (1999). Feedback Regulation of GA5 Expression and Metabolic Engineering of Gibberellin Levels in Arabidopsis. Semantic Scholar.

- Frigerio, M., Alabadí, D., Pérez-Gómez, J., Bolle, C., & Blázquez, M. A. (2006). Expression of gibberellin 20-oxidase1 (AtGA20ox1) in Arabidopsis seedlings with altered auxin status is regulated at multiple levels. Journal of Experimental Botany | Oxford Academic.

- Plackett, A. R. G., et al. (2012). Analysis of the Developmental Roles of the Arabidopsis Gibberellin 20-Oxidases Demonstrates That GA20ox1, -2, and -3 Are the Dominant Paralogs.

- Hu, J., Mitchum, M. G., Barnaby, N., Ayele, B. T., Ogawa, M., Nam, E., Lai, W.-C., Hanada, A., Alonso, J. M., Ecker, J. R., Swain, S. M., Yamaguchi, S., Kamiya, Y., & Sun, T.-p. (2008). Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis. PMC - NIH.

- Huang, S., Cerny, R. E., & Ausubel, F. M. (1998). Overexpression of 20-Oxidase Confers a Gibberellin-Overproduction Phenotype in Arabidopsis. PMC - NIH.

- Ogawa, M., Hanada, A., Yamauchi, Y., Kuwahara, A., Kamiya, Y., & Yamaguchi, S. (2003).

- Sun, T. (2008).

- Sun, T. (2008). Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis.

- Olszewski, N., Sun, T. P., & Gubler, F. (2002). Gibberellin Metabolism and Signaling. In The Arabidopsis Book.

- Weston, D. E., et al. (2008). Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea. Plant Physiology | Oxford Academic.

- Swain, S. M., Tseng, T. S., & Olszewski, N. E. (2001). Gibberellins Are Required for Seed Development and Pollen Tube Growth in Arabidopsis. The Plant Cell.

- Hedden, P. (2020). Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology.

- MetwareBio. (n.d.). Targeted Metabolomics Gibberellin Assay. MetwareBio.

- Ford, B. A., et al. (2023). GIBBERELLIN 3-OXIDASE genes regulate height and grain size in bread wheat. Journal of Experimental Botany | Oxford Academic.

- Xu, Y. L., Gage, D. A., & Zeevaart, J. A. (1997). Gibberellins and stem growth in Arabidopsis thaliana. Effects of photoperiod on expression of the GA4 and GA5 loci. Plant Physiology.

- UniProt Consortium. (n.d.). GA20OX3 - Gibberellin 20 oxidase 3 - Arabidopsis thaliana (Mouse-ear cress). UniProt.

- Frigerio, M., Alabadí, D., Pérez-Gómez, J., Bolle, C., & Blázquez, M. A. (2006). Transcriptional Regulation of Gibberellin Metabolism Genes by Auxin Signaling in Arabidopsis. PMC - NIH.

- He, J., et al. (2019). The GA biosynthesis pathway in Arabidopsis.

- Chen, S., et al. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science.

- Olszewski, N., Sun, T. P., & Gubler, F. (2002). MOLECULAR MECHANISM OF GIBBERELLIN SIGNALING IN PLANTS. Annual Review of Plant Biology.

- Sun, T. (2008).

- Frigerio, M., Alabadí, D., Pérez-Gómez, J., Bolle, C., & Blázquez, M. A. (2006). Transcriptional regulation of gibberellin metabolism genes by auxin signaling in Arabidopsis. PubMed.

- Sun, T. (2008).

- Yamauchi, Y., Ogawa, M., Kuwahara, A., Hanada, A., Kamiya, Y., & Yamaguchi, S. (2004). Activation of Gibberellin Biosynthesis and Response Pathways by Low Temperature during Imbibition of Arabidopsis thaliana Seeds. PMC - NIH.

- Mitsuhashi, W., et al. (2004). Gibberellin Biosynthetic Pathway in Higher Plants.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. steberlab.org [steberlab.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. uniprot.org [uniprot.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Analysis of the developmental roles of the Arabidopsis gibberellin 20-oxidases demonstrates that GA20ox1, -2, and -3 are the dominant paralogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Gibberellins and stem growth in Arabidopsis thaliana. Effects of photoperiod on expression of the GA4 and GA5 loci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinct and overlapping roles of two gibberellin 3-oxidases in Arabidopsis development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Feedback regulation of GA5 expression and metabolic engineering of gibberellin levels in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Transcriptional Regulation of Gibberellin Metabolism Genes by Auxin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional regulation of gibberellin metabolism genes by auxin signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of Gibberellin Biosynthesis and Response Pathways by Low Temperature during Imbibition of Arabidopsis thaliana Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Gibberellin Metabolism in Flowering Plants: An Update and Perspectives [frontiersin.org]

- 22. [Determination of gibberellins in Arabidopsis thaliana by matrix solid-phase dispersion extraction and high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantification of near-attomole gibberellins in floral organs dissected from a single Arabidopsis thaliana flower - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeted Metabolomics Gibberellin Assay - MetwareBio [metwarebio.com]

- 25. Gibberellins Are Required for Seed Development and Pollen Tube Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gibberellin A24: Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of Gibberellin A24 (GA24), a key intermediate in the biosynthetic pathway of gibberellins, a class of diterpenoid phytohormones crucial for plant growth and development. This document is intended for researchers, scientists, and drug development professionals working in plant biology, biochemistry, and agricultural sciences.

Introduction: The Significance of Gibberellin A24

Gibberellins (GAs) are critical regulators of a vast array of physiological processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development[1][2][3]. Within the complex gibberellin biosynthetic grid, Gibberellin A24 serves as a pivotal C20-gibberellin, acting as a precursor to various bioactive GAs[4]. Understanding the chemical nature, biosynthesis, and biological role of GA24 is fundamental to manipulating plant growth and improving crop yields. This guide offers a detailed exploration of GA24, from its molecular structure to its analytical determination.

Chemical Structure and Physicochemical Properties

Gibberellin A24 is a tetracyclic diterpenoid carboxylic acid. Its structure is characterized by the ent-gibberellane skeleton, possessing two carboxyl groups and a formyl group[4].

Systematic IUPAC Name: (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.0¹’⁹.0³’⁸]pentadecane-2,4-dicarboxylic acid[4].

The key structural features of GA24 are essential for its recognition by biosynthetic enzymes that catalyze its conversion to other gibberellins.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₅ | [4][5][6] |

| Molecular Weight | 346.42 g/mol | [6] |

| Predicted Boiling Point | 512.9 ± 50.0 °C | [7] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [7] |

| Predicted pKa | 4.23 ± 0.60 | [7] |

| Water Solubility | Predicted to be low | [8] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO, and DMF. | [8][9] |

Note: Some physicochemical properties are predicted values and should be confirmed by experimental data where critical.

Biosynthesis and Metabolism of Gibberellin A24

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol[1][10]. GA24 is synthesized from GA12 through a series of oxidative steps.

The Biosynthetic Pathway to Gibberellin A24

The formation of GA24 is a critical part of the gibberellin biosynthetic grid. The key enzymatic conversions are:

-

From GA12 to GA15: GA12 is oxidized to GA15.

-

From GA15 to GA24: GA15 is further oxidized to form GA24.

These reactions are catalyzed by GA20-oxidases (GA20ox) , which are 2-oxoglutarate-dependent dioxygenases[11][12]. In the model plant Arabidopsis thaliana, several genes encode for GA20-oxidases, with AtGA20ox1 being a prominent example[11][13][14].

Metabolism of Gibberellin A24 to Other Gibberellins

Gibberellin A24 is a crucial intermediate that is further metabolized to other C19 and C20 gibberellins. A key metabolic fate of GA24 is its conversion to GA9, a precursor to the bioactive GA4. This conversion is also catalyzed by GA20-oxidases[11].

Biological Role and Activity

While primarily known as a biosynthetic intermediate, GA24 itself exhibits biological activity in certain plant bioassays. It has been shown to be highly active in promoting growth in oat mesocotyl, oat 1st leaf, and cucumber hypocotyl assays[15]. However, its activity is lower or absent in other assays, such as the dwarf pea and lettuce hypocotyl tests, suggesting a degree of species or tissue specificity[16]. This differential activity indicates that GA24 may have specific regulatory roles in certain developmental processes beyond being a simple precursor.

Analytical Methodologies for Gibberellin A24

The accurate quantification of GA24 in plant tissues is essential for studying its metabolism and physiological functions. Due to its low endogenous concentrations, sensitive and selective analytical methods are required.

Extraction and Purification

A general workflow for the extraction and purification of gibberellins from plant tissues involves the following steps:

Detailed Protocol for Extraction and Solid-Phase Extraction (SPE):

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Suspend the powdered tissue in cold 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) and internal standards. Incubate at 4°C with agitation.

-

Centrifugation: Centrifuge the extract to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 100% methanol followed by water[17].

-

Sample Loading: Dilute the supernatant with water to reduce the methanol concentration and load it onto the conditioned SPE cartridge[17].

-

Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities[17].

-

Elution: Elute the gibberellins with a higher concentration of methanol (e.g., 80%)[17].

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for analysis[17].

Quantification by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantification of gibberellins[18][19][20].

HPLC Method Parameters (Example):

-

Column: C18 reversed-phase column[21].

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used[21].

-

Detection: UV detection at around 210 nm or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS)[21].

Spectral Data for Characterization

Mass Spectrometry (MS): The mass spectrum of GA24 provides crucial information for its identification. The PubChem database entry for GA24 (CID 443454) lists a precursor adduct of [M-H]⁻ at m/z 345 in negative ion mode ESI-MS[4]. Further fragmentation analysis can provide structural confirmation.

Conclusion and Future Perspectives

Gibberellin A24 stands as a central, albeit often overlooked, component of the gibberellin biosynthetic pathway. Its role as a key intermediate makes it a critical point of regulation for the production of bioactive gibberellins. Further research into the specific biological activities of GA24 and the fine-tuning of its metabolism holds significant promise for the development of novel plant growth regulators and for the genetic improvement of crop species. The analytical methodologies outlined in this guide provide a robust framework for researchers to accurately quantify and study the dynamics of GA24 in various plant systems.

References

-

UniProt. (n.d.). GA20OX1 - Gibberellin 20 oxidase 1 - Arabidopsis thaliana (Mouse-ear cress). Retrieved from [Link]

- Frigerio, M., et al. (2006). Expression of gibberellin 20-oxidase1 (AtGA20ox1) in Arabidopsis seedlings with altered auxin status is regulated at multiple levels. Journal of Experimental Botany, 57(11), 2737-2747.

- Hedden, P., & Phillips, A. L. (2000). Gibberellin metabolism: new insights revealed by the genes. Trends in Plant Science, 5(12), 523-530.

- Xu, Y. L., et al. (1995). The GA5 locus of Arabidopsis thaliana encodes a multifunctional gibberellin 20-oxidase: molecular cloning and functional expression. Proceedings of the National Academy of Sciences, 92(14), 6640-6644.

- Jia, K., et al. (2016). Overexpression of Arabidopsis thaliana gibberellic acid 20 oxidase (AtGA20ox) gene enhance the vegetative growth and fiber quality in kenaf (Hibiscus cannabinus L.) plants. Electronic Journal of Biotechnology, 21, 39-47.

- Hoad, G. V. (1969). Activity of gibberellins A24 and A 25 in five bioassay systems. Planta, 87(1-2), 164-169.

- Liu, J., et al. (2021). Analysis of products produced by the catalytic conversion of GA12 by GAS2 in vivo and in vitro.

- Macías-Carranza, V., et al. (2018). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 9(11), 2269-2280.

- Crozier, A., et al. (1970). The biological activities of 26 gibberellins in nine plant bioassays. Canadian Journal of Botany, 48(5), 867-877.

- Bhalla, K., et al. (2010). Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains. Environmental Monitoring and Assessment, 167(1-4), 515-520.

-

Wikipedia. (n.d.). Gibberellin. Retrieved from [Link]

- Chen, L., et al. (2020). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science, 11, 749.

- Sun, T. P., & Gubler, F. (2004). Molecular mechanism of gibberellin signaling in plants. Annual Review of Plant Biology, 55, 197-223.

-

Phytohormones. (n.d.). Gibberellin A24. Retrieved from [Link]

- Davière, J. M., & Achard, P. (2016). Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops. Plant, Cell & Environment, 39(11), 2316-2330.

-

FooDB. (n.d.). Showing Compound Gibberellin A24 (FDB013672). Retrieved from [Link]

- Macías-Carranza, V., et al. (2018). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification.

- Crozier, A., et al. (1970). The biological activities of 26 gibberellins in nine plant bioassays. Canadian Science Publishing.

- Wang, H., et al. (2015). Determination of gibberellins using HPLC coupled with fluorescence detection. Analytical Methods, 7(15), 6219-6225.

-

Wikipedia. (n.d.). Gibberellic acid. Retrieved from [Link]

-

Magritek. (n.d.). Gibberellic acid. Retrieved from [Link]

- Li, Y., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol, 12(19), e4521.

- Yamaguchi, S. (2008). Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis. The Arabidopsis Book, 6, e0113.

-

CIPAC. (n.d.). DETERMINATION OF GIBBERELLIC ACID CONTENT. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443454, Gibberellin A24. Retrieved from [Link].

- Javeriana University. (2020). Validating a High-performance Liquid Chromatography method for the quantification of gibberellic acid in germinating maize seeds. Revista de la Facultad de Ciencias, 9(2), 106-119.

-

CIPAC. (n.d.). Gibberellic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6466, (+)-Gibberellic Acid. Retrieved from [Link]

-

Axios Research. (n.d.). Gibberellin A24. Retrieved from [Link]

-

Dora Agri. (n.d.). Formulations of Gibberellic Acid Ga3 Development Tendency. Retrieved from [Link]

-

LibreTexts. (2021). 4.4.3: Gibberellins. Retrieved from [Link]

- Brian, P. W., & Grove, J. F. (1957). Effects of Gibberellins on Plant Growth and Development.

-

Zhengzhou Delong Chemical Co., Ltd. (2018). Gibberellins Solubility. Retrieved from [Link]

- Clark, J. (2020).

- Kholodova, V. P., et al. (2000). Gibberellin A3 detection in plants with high-performance liquid chromatography. Russian Journal of Plant Physiology, 47(4), 526-532.

- Yamada, K., et al. (1985). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Journal of the American Society of Brewing Chemists, 43(1), 21-25.

- Chen, L., et al. (2012). Progress and Development of Analytical Methods for Gibberellins.

-

LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Fujioka, S., et al. (1988). Gibberellin Metabolism in Maize (The Stepwise Conversion of Gibberellin A12-Aldehyde to Gibberellin A20). Plant Physiology, 88(4), 1367-1372.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Gibberellin Metabolism and Signaling: Targets for Improving Agronomic Performance of Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Gibberellin A24 [agrikaido.com]

- 6. Gibberellin A24 - CAS - 19427-32-8 | Axios Research [axios-research.com]

- 7. gibberellin A(24) | 19427-32-8 [amp.chemicalbook.com]

- 8. Formulations of Gibberellic Acid Ga3 Development Tendency [doraagri.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Overexpression of Arabidopsis thaliana gibberellic acid 20 oxidase (AtGA20ox) gene enhance the vegetative growth and fiber quality in kenaf (Hibiscus cannabinus L.) plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity of gibberellins A24 and A 25 in five bioassay systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. revistas.javeriana.edu.co [revistas.javeriana.edu.co]

- 20. agraria.com.br [agraria.com.br]

- 21. cipac.org [cipac.org]

- 22. magritek.com [magritek.com]

An In-depth Technical Guide to Endogenous Levels of Gibberellin A(24) in Different Plant Species

Abstract

Gibberellin A(24) (GA(24)) is a crucial, non-bioactive precursor in the complex gibberellin (GA) biosynthesis pathway, positioned at a key metabolic branch point. Understanding the endogenous concentrations of GA(24) across different plant species, tissues, and developmental stages is fundamental to deciphering the regulation of bioactive GA levels, which in turn control a myriad of growth and developmental processes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of GA(24), including its role in the GA biosynthetic pathway, detailed methodologies for its quantification, a summary of reported endogenous levels in various plant species, and an exploration of the biological significance of its metabolic regulation.

Introduction: The Pivotal Role of Gibberellin A(24)

Gibberellins are a large family of tetracyclic diterpenoid phytohormones that regulate a vast array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development[1][2]. While over 130 GAs have been identified, only a select few, such as GA(1), GA(3), GA(4), and GA(7), are biologically active[3][4]. The majority of identified GAs are precursors or catabolites.

Gibberellin A(24) is a C20-GA that serves as a key intermediate in the non-13-hydroxylation pathway of GA biosynthesis[5]. It is formed from GA(15) and is a direct precursor to GA(9), which is then converted to the bioactive GA(4)[6]. The concentration of GA(24) is, therefore, a critical determinant of the flux through this pathway and ultimately influences the pool of bioactive GAs available to the plant. The intricate regulation of GA(24) levels through biosynthesis and its subsequent conversion provides a crucial control point for modulating plant growth and development in response to both endogenous cues and environmental stimuli.

The Gibberellin Biosynthesis Pathway: Contextualizing GA(24)

The biosynthesis of gibberellins is a multi-step process that occurs in different subcellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm[3]. GA(24) is synthesized in the later stages of this pathway. The following diagram illustrates the non-13-hydroxylation pathway, highlighting the position of GA(24).

Caption: Simplified non-13-hydroxylation gibberellin biosynthesis pathway highlighting GA(24).

Quantification of Endogenous Gibberellin A(24): A Methodological Workflow

Accurate quantification of endogenous GA(24) is challenging due to its low abundance in plant tissues and the presence of interfering compounds. The gold-standard for reliable quantification is mass spectrometry, typically coupled with a chromatographic separation technique.

Experimental Workflow Diagram

The following diagram outlines the key stages in the analysis of endogenous GA(24).

Caption: General workflow for the quantification of endogenous GA(24).

Detailed Step-by-Step Protocol

This protocol is a synthesis of established methods for gibberellin analysis and should be optimized for specific plant tissues and instrumentation.

3.2.1. Sample Preparation

-

Tissue Harvesting and Freezing: Harvest plant tissue (e.g., shoots, roots, leaves, fruits) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. Maintaining the sample in a frozen state is critical to prevent degradation.

3.2.2. Extraction and Purification

-

Extraction:

-

Transfer a known weight of the powdered tissue (typically 100-500 mg) to a pre-chilled tube.

-

Add a cold extraction solvent, commonly 80% methanol in water, at a ratio of 5-10 mL per gram of tissue.

-

For accurate quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [²H₂]GA(24)) at this stage.

-

Vortex thoroughly and incubate on a shaker at 4°C for at least 4 hours, or overnight, to ensure complete extraction.

-

Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant. The pellet can be re-extracted for exhaustive recovery.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Dilute the supernatant with water to reduce the methanol concentration to less than 10%.

-

Load the diluted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-percentage methanol solution (e.g., 5% methanol) to remove polar impurities.

-

Elute the gibberellins with a higher concentration of methanol (e.g., 80% methanol).

-

For further purification, an anion-exchange SPE step can be incorporated.

-

3.2.3. Analysis

-

Drying and Reconstitution: Dry the eluate from the SPE step under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

The mass spectrometer is operated in negative ion mode, and Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the transition from the precursor ion of GA(24) to a specific product ion.

-

3.2.4. Data Quantification

-

The concentration of endogenous GA(24) is calculated by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of a GA(24) standard.

Endogenous Levels of Gibberellin A(24) in Various Plant Species

The concentration of GA(24) can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes some reported endogenous levels of GA(24).

| Plant Species | Tissue/Organ | Developmental Stage/Condition | GA(24) Concentration (ng/g fresh weight) | Reference(s) |

| Arabidopsis thaliana (Landsberg erecta) | Shoots | Vegetative | 1.8 | [5] |

| Arabidopsis thaliana (ga4 mutant) | Shoots | Vegetative | 12.3 | [5] |

| Arabidopsis thaliana (ga5 mutant) | Shoots | Vegetative | 19.8 | [5] |

| Zea mays (Maize) | Seedlings | 10 days post-infection with Fusarium | Levels vary with different Fusarium strains | [7] |

| Oryza sativa (Rice) | Seedlings | 15 days old | Present, levels decreased in OsABF1 overexpression lines | |

| Solanum lycopersicum (Tomato) | Fruit | Mature-green to breaker stage | Present, concentration declines during ripening | [8] |

Biological Significance of GA(24) Levels

The regulation of GA(24) levels is a critical aspect of controlling plant growth and development. As a key intermediate, its concentration reflects the activity of upstream biosynthetic enzymes and influences the availability of substrate for the production of bioactive GAs downstream.

-

Developmental Transitions: Changes in GA(24) levels are often associated with major developmental transitions. For instance, the accumulation of GA(24) in certain mutants can lead to altered phenotypes, such as the semi-dwarfism observed in Arabidopsis mutants with impaired conversion of GA(24) to downstream GAs[5].

-

Response to Environmental Stimuli: The biosynthesis of gibberellins, and consequently the levels of intermediates like GA(24), can be influenced by environmental factors such as light and temperature. This allows plants to modulate their growth in response to changing conditions.

-

Hormonal Crosstalk: The gibberellin pathway does not operate in isolation. There is significant crosstalk with other phytohormone signaling pathways, such as those for auxin and abscisic acid. The levels of GA(24) can be influenced by, and in turn influence, the homeostasis of other hormones.

-

Tissue-Specific Regulation: The concentration of GA(24) can vary between different plant organs, reflecting the specific developmental programs and physiological functions of those tissues. For example, actively growing tissues such as shoot apices and developing fruits often exhibit dynamic changes in GA metabolism.

Conclusion and Future Perspectives

Gibberellin A(24) is a pivotal, though non-bioactive, component of the gibberellin biosynthesis pathway. Its endogenous levels are a key determinant of the production of bioactive GAs and, consequently, the regulation of plant growth and development. The methodologies outlined in this guide provide a robust framework for the accurate quantification of GA(24), enabling researchers to further investigate its role in various physiological processes.

Future research should focus on expanding the quantitative data on GA(24) levels across a wider range of plant species and in response to a broader array of developmental and environmental cues. Elucidating the precise regulatory mechanisms that control the flux through the GA biosynthesis pathway at the level of GA(24) will provide deeper insights into the intricate network of phytohormone signaling and may offer novel targets for the genetic improvement of crop plants and the development of new plant growth regulators.

References

- Binks, R., MacMillan, J., & Pryce, R. J. (1969). Plant Hormones—VIII: Combined Gas Chromatography–Mass Spectrometry of the Methyl Esters of Gibberellins A1 to A24 and Their Trimethylsilyl Ethers. Phytochemistry, 8(1), 271–284.

- Talon, M., Koornneef, M., & Zeevaart, J. A. (1990). Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants. Proceedings of the National Academy of Sciences, 87(20), 7983–7987.

- Talon, M., Koornneef, M., & Zeevaart, J. A. D. (1990). Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants.

- Urbanová, T., Tarkowská, D., Novák, O., Hedden, P., & Strnad, M. (2013). Analysis of gibberellins as free acids by ultra performance liquid chromatography–tandem mass spectrometry. Talanta, 114, 119–126.

- Hedden, P. (2020). The Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832–1849.

- Li, Z., et al. (2019). Gibberellins Play a Role in Regulating Tomato Fruit Ripening. Plant and Cell Physiology, 60(7), 1619–1629.

- Chen, L., et al. (2021). OsABF1 Represses Gibberellin Biosynthesis to Regulate Plant Height and Seed Germination in Rice (Oryza sativa L.). International Journal of Molecular Sciences, 22(22), 12296.

- García-Hurtado, N., et al. (2012). Gibberellin Regulation of Fruit Set and Growth in Tomato. Plant Physiology, 158(3), 1569–1582.

- Hedden, P., & Sponsel, V. M. (2015). A Century of Gibberellin Research.

- OMEX Canada. (2024). Gibberellins Role - Growth & Development.

- Longdom Publishing. (2023). How Gibberellin Helps in Plant Growth.

- Yamaguchi, S. (2008). Gibberellin Metabolism and its Regulation. Annual Review of Plant Biology, 59, 225–251.

- Macías, J., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5, 573-583.

- Pan, X., et al. (2010). A validated LC-MS/MS method for quantifying phytohormones related to tomato shelf life.

- Ljung, K. (2013). Auxin, cytokinin, and gibberellin signaling in root development. The Arabidopsis Book, 11, e0163.

- Davies, P. J. (Ed.). (2010). Plant hormones: biosynthesis, signal transduction, action!. Springer.

- Hu, Y., et al. (2018). Gibberellin Metabolism in Flowering Plants: An Update and Perspectives. Frontiers in Plant Science, 9, 1711.

- YouTube. (2024). Gibberellin (GA): Discovery, Structure and Biosynthesis.

- Wikipedia. (2023). Gibberellin.

- CABI Digital Library. (2000). Gibberellin metabolism: new insights revealed by the genes.

- Li, Z., et al. (2019). Gibberellins Play a Role in Regulating Tomato Fruit Ripening. Plant & Cell Physiology, 60(7), 1619–1629.

- Wikipedia. (2023). Gibberellin.

- García-Hurtado, N., et al. (2012). Gibberellin Regulation of Fruit Set and Growth in Tomato. Plant Physiology, 158(3), 1569–1582.

- Hedden, P. (2020). Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832–1849.

- Hu, J., et al. (2008). Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis. The Plant Cell, 20(2), 320–336.

- Hedden, P. (2020). Current Status of Research on Gibberellin Biosynthesis. Plant and Cell Physiology, 61(11), 1832–1849.

- Chen, M.-K., et al. (2023).

- Ju, C., et al. (2021). The Response of Grain Yield and Root Morphological and Physiological Traits to Nitrogen Levels in Paddy Rice. Frontiers in Plant Science, 12, 709931.

- Matter, A. M., et al. (2024). Germination Indices and Seedling Growth Parameters in Maize under Salinity Stress with Varying Concentrations of Giberellic Acid. Asian Journal of Advanced Agricultural Research, 24(6), 82-88.

- Tsegay, D., & Tefera, W. (2017). Effects of Gibberellic acid and 2,4-Dichlorophenoxy Acetic Acid Spray on Vegetative Growth, Fruit Anatomy and Seed Setting of Tomato (Lycopersicon esculentum Mill.). Journal of Horticulture, 4(3).

- García-Hurtado, N., et al. (2012). Gibberellin Regulation of Fruit Set and Growth in Tomato. Plant Physiology, 158(3), 1569–1582.

- Rekiel, A., et al. (2022). Auxin homeostasis in maize (Zea mays) is regulated via 1-O-indole-3-acetyl-myo-inositol synthesis at early stages of seedling development and under abiotic stress. Plant Physiology and Biochemistry, 193, 114-123.

- Hu, J., et al. (2015). Control of Grain Size and Rice Yield by GL2-Mediated Brassinosteroid Responses.

- Uga, Y., et al. (2021). Quantification of Soil-surface Roots in Seedlings and Mature Rice Plants. Bio-protocol, 11(13), e4083.

- Wang, L., et al. (2016). Genetic analysis of roots and shoots in rice seedling by association mapping. Scientific Reports, 6, 36925.

- Dragićević, V., et al. (2023). Influence of 24-Epibrassinolide on the Energetic Parameters and Early Stages of Growth and Development in Seedlings of Two Maize (Zea mays L.) Genotypes. Plants, 12(13), 2419.

- Uga, Y., et al. (2021). Quantification of Soil-surface Roots in Seedlings and Mature Rice Plants. Bio-protocol, 11(13), e4083.

- Kelly, A. A., et al. (2013). The sugar-dependent1 lipase limits triacylglycerol accumulation in vegetative tissues of Arabidopsis. Plant Physiology, 162(3), 1284–1290.

- Sánchez-Vicente, I., et al. (2023). Endogenous nitric oxide (NO) levels in Arabidopsis thaliana young seedlings. Journal of Experimental Botany, 74(1), 132-145.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Gibberellin delays metabolic shift during tomato ripening by inducing auxin signaling [frontiersin.org]

- 4. Gibberellin - Wikipedia [en.wikipedia.org]

- 5. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Gibberellins Play a Role in Regulating Tomato Fruit Ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

Gibberellin A₂₄: A Pivotal Precursor in the Biosynthesis of Bioactive Gibberellins

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate a vast array of developmental processes in plants, from seed germination and stem elongation to flowering and fruit development.[1] The physiological activity of GAs is determined by the presence of specific bioactive forms, the levels of which are meticulously controlled through a complex interplay of biosynthesis, transport, and catabolism. Within the intricate GA metabolic grid, Gibberellin A₂₄ (GA₂₄) emerges as a critical C₂₀ intermediate. It stands at a key bifurcation point, serving as the direct substrate for the formation of C₁₉-GAs, which are the precursors to the most potent bioactive forms.[2][3] This technical guide provides an in-depth exploration of the biosynthetic pathway leading to and from GA₂₄, details the key enzymatic players, and offers comprehensive, field-proven protocols for the extraction, purification, and quantitative analysis of GA₂₄ and its downstream metabolites using mass spectrometry-based techniques.

Introduction to Gibberellins: Structure and Function

Gibberellins are tetracyclic diterpenoid acids that are fundamental to plant growth.[4] Over 130 different GAs have been identified, but only a select few, such as GA₁, GA₃, GA₄, and GA₇, are considered biologically active.[4][5] The structural classification of GAs is based on their carbon skeleton: C₂₀-GAs retain all 20 carbon atoms of their precursor, while the biologically active C₁₉-GAs have lost the C-20 carbon atom, forming a characteristic γ-lactone bridge.[4] GA₂₄ is a C₂₀-GA and a key metabolite in the pathway, representing a late-stage precursor that undergoes the critical conversion to the C₁₉ skeleton.[2][3] Understanding the flux through this specific metabolic step is paramount for manipulating plant growth and development.

The Gibberellin Biosynthetic Pathway: The Journey to GA₂₄

The biosynthesis of GAs is a multi-stage process occurring across three distinct cellular compartments: the plastid, the endoplasmic reticulum, and the cytoplasm.[6][7][8]

-

Plastid: The pathway begins with the synthesis of trans-geranylgeranyl diphosphate (GGPP). Two terpene cyclases, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), convert GGPP into the tetracyclic hydrocarbon intermediate, ent-kaurene.[1][4]

-

Endoplasmic Reticulum: ent-kaurene is then transported to the ER, where it is sequentially oxidized by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to form GA₁₂.[1][6][7][8] GA₁₂ is the first gibberellin in the pathway and serves as the universal precursor for all other GAs.[8]

-

Cytoplasm: The final steps occur in the cytoplasm, where a series of 2-oxoglutarate-dependent dioxygenases (2-ODDs) modify the GA₁₂ skeleton.[4][6] It is here that GA₁₂ is converted to GA₁₅, which is then oxidized to GA₂₄.

The diagram below illustrates the initial stages of GA biosynthesis leading to the formation of the central precursor, GA₁₂.

Caption: Early stages of GA biosynthesis across cellular compartments.

GA₂₄ as a Metabolic Hub: Conversion to Bioactive GAs

In the cytoplasm, GA₁₂ enters one of two parallel pathways: the non-13-hydroxylation pathway or the early-13-hydroxylation pathway. GA₂₄ is a key intermediate in the non-13-hydroxylation pathway, which leads to the synthesis of the highly bioactive GA₄.[9][10]

The conversion is catalyzed by two crucial classes of 2-ODD enzymes:

-

Gibberellin 20-oxidase (GA20ox): This multifunctional enzyme is a primary control point in the pathway.[11][12] It catalyzes the sequential oxidation of the C-20 methyl group of its C₂₀-GA substrates. In the non-13-hydroxylation pathway, GA20ox converts GA₁₂ to GA₁₅, then to GA₂₄, and finally to the C₁₉-GA, GA₉, through the removal of C-20 as CO₂.[3][13][14] The elevated accumulation of GA₁ and GA₄ in plants overexpressing GA20ox provides direct evidence of its critical role.[15]

-

Gibberellin 3-oxidase (GA3ox): This enzyme catalyzes the final step in the formation of bioactive GAs.[11][16] It introduces a hydroxyl group at the 3β-position of its C₁₉-GA precursor. Specifically, GA3ox converts GA₉ into the bioactive GA₄.[9][10] This 3β-hydroxylation is essential for the hormone's ability to bind to its receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1).

The pathway from GA₂₄ to bioactive GA₄ and its subsequent inactivation is a tightly regulated process critical for modulating plant growth.

Caption: The conversion of GA₂₄ to bioactive GA₄ and subsequent inactivation.

Analytical Methodologies for GA₂₄ and its Metabolites

The quantification of endogenous GAs is analytically challenging due to their extremely low concentrations (ng/g fresh weight) and the complexity of the plant matrix.[17] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the definitive methods for reliable identification and quantification.[5][6][18]

Rationale for Analytical Choices

-

Mass Spectrometry (MS): MS provides the high sensitivity and selectivity required for detecting trace amounts of GAs.[17] When coupled with a chromatographic separation step, it allows for the differentiation of structurally similar GAs.

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., [²H₂]GAs) is non-negotiable for a self-validating protocol. These standards are added at the beginning of the extraction process and co-purify with the endogenous analyte. They correct for analyte loss at every stage of sample preparation and for variations in instrument response, ensuring accurate quantification.[19]

-

GC-MS: A classic and robust technique. It offers excellent chromatographic resolution and generates reproducible mass spectra suitable for library matching.[17] However, GAs are not volatile and require chemical derivatization prior to analysis to convert them into volatile methyl esters and trimethylsilyl ethers.[17][20]

-

LC-MS/MS: This has become the method of choice for many labs. Its primary advantage is that derivatization is not required, simplifying sample preparation.[5][6] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix.[18]

The following sections provide generalized yet detailed protocols that serve as a foundation for laboratory implementation.

Experimental Workflow: Extraction and Purification

Caption: General workflow for gibberellin extraction and purification.